molecular formula C9H17N B2928596 (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine CAS No. 2248214-42-6

(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine

Cat. No.: B2928596
CAS No.: 2248214-42-6
M. Wt: 139.242
InChI Key: GUFQZPVXILPTSZ-JUGFDQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine” is a complex organic compound that contains a bicyclic structure and an amine group. The bicyclic structure suggests that it might have interesting chemical properties due to the strain in the rings . The amine group could make it a base, and it might participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic [3.1.0]hexane ring and the amine group. The 3D structure could be analyzed using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group, for example, could participate in acid-base reactions . The bicyclic structure might also undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the amine group might make it a base. The bicyclic structure could also influence its stability and reactivity .

Future Directions

The study of such complex organic compounds is a vibrant field of research. Future directions might include exploring its potential applications, studying its reactivity, and developing more efficient synthesis methods .

Properties

IUPAC Name

(2R)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(5-10)8-3-2-7-4-9(7)8/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFQZPVXILPTSZ-JUGFDQIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1CCC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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